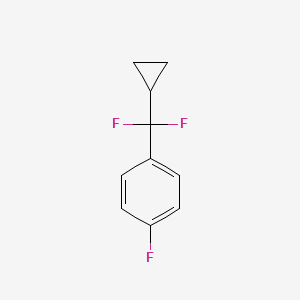
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
Übersicht
Beschreibung
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
1. Interactions in Crystal Structures
Research on the interactions in crystal structures of fluorobenzenes, including compounds like 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene, has been conducted. These studies focus on the C−H···F interactions found in various fluorobenzene crystal structures and compare these with C−H···O/C−H···N analogues, contributing valuable insights into the character of structure-determining intermolecular interactions in these compounds (Thalladi et al., 1998).
2. Organometallic Chemistry and Catalysis
Fluorobenzenes are recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence the electron density of the arene and its binding strength to metal centers. This characteristic allows them to be used as non-coordinating solvents or as ligands in various catalytic processes, including those involving 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene (Pike et al., 2017).
3. Electrochemical Fluorination
The electrochemical fluorination of fluorobenzenes, including derivatives like 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene, is a significant area of research. This process involves anodic fluorination leading to the formation of various fluorinated compounds, providing insights into efficient methods for the production of fluorinated organic molecules (Momota et al., 1994).
4. Biotransformation of Monofluorophenols
Research has identified fluoropyrogallols as new intermediates in the biotransformation of monofluorophenols, which could be related to the metabolism of compounds like 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene in certain bacterial strains. This study contributes to the understanding of how environmental microorganisms process fluorinated compounds (Finkelstein et al., 2000).
5. Hydrodefluorination under Mild Conditions
The hydrodefluorination and hydrogenation of fluorobenzenes, a category that includes 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene, under mild aqueous conditions have been studied. This research is crucial for developing methods to degrade environmentally released fluorinated compounds (Baumgartner & McNeill, 2012).
6. N-Heterocyclic Carbene-Catalyzed Aroylation
A study on N-heterocyclic carbene (NHC) catalyzed nucleophilic aroylation of fluorobenzenes, including structures similar to 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene, demonstrates the substitution of fluoro groups by aroyl groups derived from aromatic aldehydes. This research opens up new possibilities for synthesizing polysubstituted benzophenones (Suzuki et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[cyclopropyl(difluoro)methyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c11-9-5-3-8(4-6-9)10(12,13)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDRDMBZTIJWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
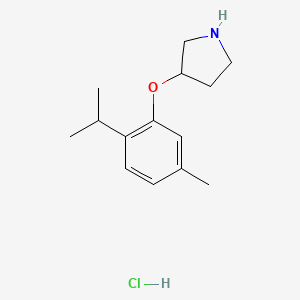
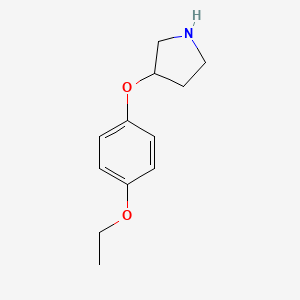
![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)
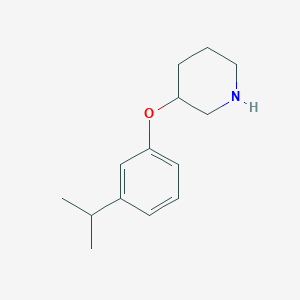
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
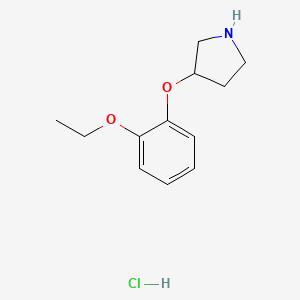
![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)